molecular formula C12H11BrN2O B12831994 6-(Benzyloxy)-2-bromopyridin-3-amine

6-(Benzyloxy)-2-bromopyridin-3-amine

Cat. No.: B12831994
M. Wt: 279.13 g/mol
InChI Key: OWIPEBVXAVGVTQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-bromopyridin-3-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 2nd position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-bromopyridin-3-amine typically involves multiple steps. One common method is the bromination of 6-(Benzyloxy)pyridin-3-amine. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 2nd position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-bromopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(Benzyloxy)-2-bromopyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-bromopyridin-3-amine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the bromine atom can participate in halogen bonding with target proteins. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-2-bromopyridin-3-amine is unique due to the combination of its benzyloxy, bromine, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

2-bromo-6-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11BrN2O/c13-12-10(14)6-7-11(15-12)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2

InChI Key

OWIPEBVXAVGVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)Br

Origin of Product

United States

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